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Compound of Interest

Compound Name: Inarigivir

Cat. No.: B1671813

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inarigivir (formerly SB 9200) is an orally available small molecule nucleic acid hybrid (SMNH)
designed as a dual agonist for the intracellular pattern recognition receptors (PRRs) Retinoic
Acid-Inducible Gene | (RIG-I) and Nucleotide-binding Oligomerization Domain-containing
protein 2 (NODZ2). By simultaneously engaging these two distinct innate immune sensors,
interferons (IFNs), pro-inflammatory cytokines, and the expression of a broad array of
Interferon-Stimulated Genes (ISGs). This coordinated response culminates in potent antiviral
activity, primarily investigated in the context of chronic Hepatitis B Virus (HBV) infection. This
document provides a detailed overview of Inarigivir's mechanism of action, a summary of its
observed antiviral effects, detailed experimental protocols for assessing its activity, and
diagrams of the core signaling pathways it modulates.

It is important to note that the clinical development of Inarigivir for HBV was discontinued due
to safety concerns, including a patient death in a Phase Ilb trial.[1]

Core Mechanism of Action: Dual Agonism of RIG-I
and NOD2
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Inarigivir functions as an immunomodulator by mimicking pathogen-associated molecular
patterns (PAMPS) that are recognized by RIG-I1 and NOD2, thereby triggering the host's innate
defense mechanisms.

o RIG-I Activation: RIG-I is a cytosolic sensor that detects viral RNA, specifically short double-
stranded RNA (dsRNA) containing a 5'-triphosphate moiety. Inarigivir's structure allows it to
bind to and activate RIG-I, initiating a signaling cascade through the mitochondrial antiviral-
signaling protein (MAVS). This leads to the phosphorylation and activation of transcription
factors IRF3 and NF-kB, which translocate to the nucleus to drive the expression of type |
interferons (IFN-a/p) and other antiviral genes.

o NOD?2 Activation: NOD?2 is a cytosolic sensor that recognizes muramyl dipeptide (MDP), a
component of bacterial peptidoglycan. Inarigivir also activates NOD2, which signals through
the serine/threonine kinase RIPK2 (RICK). This interaction leads to the activation of the NF-
kKB and MAPK pathways, resulting in the production of pro-inflammatory cytokines such as
TNF-q, IL-1(, and IL-12.[2]

The concurrent activation of both pathways results in a robust and synergistic immune
response, combining the potent antiviral state induced by type | interferons with the
inflammatory and immune-recruiting functions of NF-kB-driven cytokines.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
cascades initiated by Inarigivir.

Inarigivir-Mediated RIG-I Signhaling Pathway
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Caption: Inarigivir activates RIG-I, leading to MAVS-mediated phosphorylation of IRF3 and
IFN-3 production.

Inarigivir-Mediated NOD2 Signaling Pathway
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Caption: Inarigivir activates NOD2, leading to RIPK2-dependent NF-kB activation and cytokine
production.
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Quantitative Data Presentation

The primary clinical investigation of Inarigivir was the Phase 2 ACHIEVE trial in treatment-
naive patients with chronic HBV. The following tables summarize the key quantitative antiviral
efficacy data from this study after 12 weeks of monotherapy.

Table 1: Antiviral Activity of Inarigivir Monotherapy in

~hroni : AC il 12 ks,

Mean Reduction
from Baseline

Dose Parameter Placebo
(logzo IU/ML or
copies/mL)
25 mg HBV DNA -0.61 +0.04
50 mg HBV DNA -0.74 +0.04
100 mg HBV DNA -1.00 +0.04
200 mg HBV DNA -1.58 +0.04
All Doses HBV RNA -0.39 t0 -0.58 -0.15
All Doses HBsAg -0.10t0 -0.18 +0.003

Data compiled from Yuen et al., Liver International, 2023 and press releases.[3][4][5][6][7]

Table 2: In Vitro Antiviral Activity of Inarigivir against

Hepatitis C Virus (HCV)

HCV Genotype ECso (M) ECoo (M)
Genotype la 2.2 8.0
Genotype 1b 1.0 6.0

Data from MedChemExpress product information sheet.

Cytokine and Interferon-Stimulated Gene (ISG) Induction
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While clinical trials reported that Inarigivir treatment led to the activation of innate immunity
markers, specific quantitative data on the fold-increase of cytokines (e.g., IFN-a, TNF-a, IL-6,
IP-10) and the expression levels of specific ISGs in human subjects are not available in the
public domain. However, preclinical studies in mouse macrophages demonstrated that
Inarigivir significantly increased the secretion of IL-12, TNF-a, IFN-3, and IL-1(.[2] It is well-
established that RIG-I agonism leads to a robust upregulation of a wide range of ISGs crucial

for establishing an antiviral state. A representative list of such genes is provided below.

Table 3: Representative Interferon-Stimulated Genes

(ISGs) Activated by RIG-l1 Agonists

Gene Protein Function
Ubiquitin-like modifier, protein
ISG15 ISG15 ) ] .
conjugation (ISGylation)
) ] GTPases that inhibit viral
MX1/MX2 Myxovirus resistance 1/2 o
replication
2'-5'-Oligoadenylate Synthesizes 2-5A, activating
OAS1/2/3 .
Synthetase RNase L to degrade viral RNA
IFN-Induced Protein with Inhibit viral translation and
IFIT1/2/3 , , o
Tetratricopeptide Repeats replication
C-X-C Motif Chemokine 10 (IP- Chemoattractant for immune
CXCL10
10) cells (T cells, NK cells)
DExD/H-Box Helicase 58 Positive feedback loop, sensor
DDX58

(RIG-I)

for viral RNA

Detailed Experimental Protocols

The following protocols describe key methodologies used to characterize the activity of

Inarigivir.

Protocol: RIG-I/INOD2 Activation Reporter Assay

This assay measures the ability of a compound to activate the RIG-I or NOD2 pathway by

quantifying the activity of a downstream transcription factor, NF-kB.
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Objective: To determine if Inarigivir activates RIG-I or NOD2 signaling, leading to NF-kB-

dependent gene expression.

Materials:

HEK293T cells
Expression plasmids: pCMV-hNOD2, pPCMV-hRIG-I

Reporter plasmid: pNF-kB-Luc (containing a luciferase gene under the control of an NF-kB
response element)

Transfection reagent (e.g., Lipofectamine 3000)
Inarigivir (and appropriate vehicle control, e.g., DMSO)
Dual-Luciferase Reporter Assay System

Luminometer

Methodology:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80%
confluency at the time of transfection.

Transfection: Co-transfect the cells with the NF-kB-Luc reporter plasmid and either the
hNOD2 expression plasmid, the hRIG-1 expression plasmid, or an empty vector control
plasmid using a suitable transfection reagent according to the manufacturer's protocol.

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

Compound Treatment: Treat the cells with varying concentrations of Inarigivir (e.g., 0.1 to
10 uM) or vehicle control. Include a positive control agonist if available (e.g., MDP for NOD2,
5'ppp-dsRNA for RIG-I).

Incubation: Incubate the treated cells for 12-18 hours.
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e Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a Dual-
Luciferase Reporter Assay System and a luminometer, following the manufacturer's
instructions.

o Data Analysis: Normalize the NF-kB-driven firefly luciferase activity to a co-transfected
control (e.g., Renilla luciferase). Express the results as fold-induction over the vehicle-
treated control.

Protocol: Cytokine Secretion Measurement from
Macrophages

This protocol details the method for quantifying cytokine production from primary immune cells
following stimulation with Inarigivir.

Objective: To measure the levels of key cytokines (e.g., IFN-B, TNF-qa, IL-12) secreted by
macrophages in response to Inarigivir.

Materials:

e Primary mouse bone marrow-derived macrophages (BMDMSs) or human peripheral blood
mononuclear cells (PBMCs)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

« Inarigivir (and vehicle control)

» Lipopolysaccharide (LPS) as a positive control for cytokine induction

o ELISA Kkits for the cytokines of interest (e.g., mouse IFN-3, mouse TNF-a)
» 96-well ELISA plates and plate reader

Methodology:

o Cell Seeding: Plate BMDMs or PBMCs in a 24-well or 96-well plate at a desired density (e.qg.,
1 x 10° cells/mL) and allow them to adhere.
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e Compound Treatment: Remove the medium and replace it with fresh medium containing
Inarigivir at various concentrations (e.g., 1 to 10 uM), vehicle control, or a positive control
(e.g., LPS at 100 ng/mL).

e Incubation: Culture the cells for 18-24 hours to allow for cytokine synthesis and secretion.

o Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the
culture supernatants.

o ELISA: Perform ELISAs on the collected supernatants to quantify the concentration of each
cytokine of interest, following the manufacturer's protocol for the specific Kit.

o Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate
the concentration of each cytokine in the samples (pg/mL or ng/mL) based on the standard

curve.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Inarigivir's Effect on Innate Immune Signaling
Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671813#inarigivir-s-effect-on-innate-immune-
signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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